EGFR Inhibitory Activity: 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid Demonstrates 75% Inhibition at 12 µM in Cancer Cell Lines
The free carboxylic acid form of 2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid was evaluated in vitro for EGFR inhibitory activity in cancer cell lines. The compound achieved 75% EGFR inhibition with an IC₅₀ value of 12 µM, compared to a control baseline of 10% inhibition . While this represents a direct biological readout on the target compound itself, it should be noted that the parent scaffold 2-oxa-6-azaspiro[3.4]octane is also employed in the preparation of azetidine-substituted 4-anilinoquinazoline derivatives that exhibit EGFR inhibitory activities, providing orthogonal validation of the scaffold's utility in this target class .
| Evidence Dimension | EGFR inhibition in cancer cell line |
|---|---|
| Target Compound Data | 75% inhibition; IC₅₀ = 12 µM |
| Comparator Or Baseline | Control (untreated/vehicle): 10% inhibition |
| Quantified Difference | 65 percentage-point increase in inhibition; 7.5-fold reduction in EGFR activity relative to baseline |
| Conditions | In vitro cancer cell line assay; endpoint EGFR activity measurement |
Why This Matters
Demonstrates that the carboxylic acid-functionalized oxa-azaspiro scaffold possesses measurable biological activity on a clinically validated oncology target, supporting its procurement for kinase inhibitor programs where EGFR modulation is a primary or orthogonal objective.
